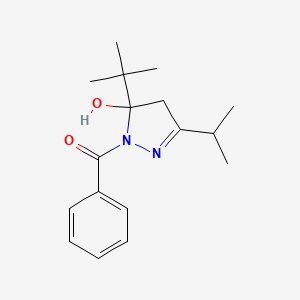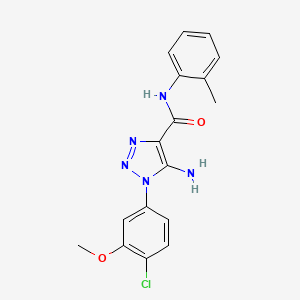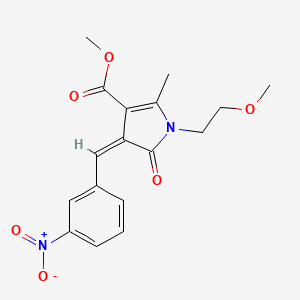![molecular formula C19H23BrO3 B4897787 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene](/img/structure/B4897787.png)
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene, also known as BRL37344, is a selective β3-adrenergic receptor agonist. It was first synthesized in the 1980s and has since been used in scientific research for its ability to selectively target the β3-adrenergic receptor.
作用機序
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene selectively activates the β3-adrenergic receptor, which is primarily expressed in adipose tissue and the urinary bladder. Activation of this receptor leads to increased lipolysis, thermogenesis, and glucose uptake in adipose tissue, as well as relaxation of smooth muscle in the bladder. The exact mechanism of action of 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is not fully understood, but it is thought to involve the activation of intracellular signaling pathways, including the cAMP-dependent protein kinase pathway.
Biochemical and Physiological Effects:
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has been shown to have a number of biochemical and physiological effects. In adipose tissue, it increases lipolysis and thermogenesis, leading to decreased fat mass and improved glucose tolerance. In the urinary bladder, it induces relaxation of smooth muscle, which may have therapeutic applications in the treatment of bladder disorders. 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has also been shown to have potential cardioprotective effects, including the prevention of ischemia-reperfusion injury and the improvement of cardiac function in heart failure.
実験室実験の利点と制限
One of the main advantages of using 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene in lab experiments is its selectivity for the β3-adrenergic receptor, which allows for the specific targeting of this receptor without affecting other adrenergic receptors. This makes it a useful tool for studying the physiological effects of β3-adrenergic receptor activation. However, one limitation of using 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene is its relatively low potency, which may require higher concentrations to achieve the desired effects. Additionally, 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has a short half-life and may require frequent dosing in in vivo experiments.
将来の方向性
There are several potential future directions for research involving 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene. One area of interest is the development of more potent and selective β3-adrenergic receptor agonists for use in therapeutic applications. Another area of research is the investigation of the effects of β3-adrenergic receptor activation on other physiological processes, such as inflammation and immune function. Additionally, further studies are needed to fully elucidate the mechanism of action of 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene and its potential therapeutic applications in the treatment of metabolic and cardiovascular disorders.
合成法
The synthesis of 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene involves several steps, including the reaction of 3,5-dimethylphenol with 2-chloro-4-methylphenol to form 2-(2,4-dimethylphenoxy)-4-methylphenol. This intermediate is then reacted with 3-chloropropyl-2-methoxy-4-methylphenol to form 2-[3-(2-methoxy-4-methylphenoxy)propoxy]-4-methylphenol. The final step involves the reaction of this intermediate with bromine in the presence of a catalyst to form the desired product, 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene.
科学的研究の応用
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has been used in scientific research to study the β3-adrenergic receptor and its role in various physiological processes. It has been shown to have potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders. 1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene has also been used in studies investigating the effects of β3-adrenergic receptor activation on cardiac function and blood pressure regulation.
特性
IUPAC Name |
1-bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrO3/c1-13-6-7-17(18(12-13)21-4)22-8-5-9-23-19-15(3)10-14(2)11-16(19)20/h6-7,10-12H,5,8-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZJKJSMFXFITTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCOC2=C(C=C(C=C2Br)C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-[3-(2-methoxy-4-methylphenoxy)propoxy]-3,5-dimethylbenzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-[3-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B4897704.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide](/img/structure/B4897711.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-cyclohexylpiperazine](/img/structure/B4897719.png)
![5-{3-[4-(3-chlorophenyl)-1-piperazinyl]-1-piperidinyl}-5-oxo-2-pentanone](/img/structure/B4897723.png)
![1-(3,4-dimethylphenyl)-3-[(6-ethoxy-1,3-benzothiazol-2-yl)thio]-2,5-pyrrolidinedione](/img/structure/B4897731.png)

![5-{5-chloro-2-[3-(4-chloro-3-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4897744.png)
![2-[2-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepin-4-yl]-1H-indene-1,3(2H)-dione](/img/structure/B4897747.png)
![1-(2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethyl)-2-pyrrolidinone](/img/structure/B4897752.png)

![N-[1-[(3,4-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl]-2-furamide](/img/structure/B4897783.png)
![1-cyclopentyl-4-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)piperazine](/img/structure/B4897792.png)
![(1,3-benzodioxol-5-ylmethyl)[2-(methylthio)phenyl]amine](/img/structure/B4897800.png)
